3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine
Description
3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine is a heterocyclic compound featuring a benzimidazole core fused with a pyridine ring. The benzimidazole moiety is substituted with a chlorine atom at the 4-position, while the pyridine ring contains an amine group at the 2-position. This structure combines aromatic and nitrogen-rich heterocycles, which are common in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and π-π interactions. The chloro substituent enhances electronic effects and may influence bioavailability and target binding .
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
3-(4-chloro-1H-benzimidazol-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H9ClN4/c13-8-4-1-5-9-10(8)17-12(16-9)7-3-2-6-15-11(7)14/h1-6H,(H2,14,15)(H,16,17) |
InChI Key |
QDUZHZMKODTKJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C3=C(N=CC=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 4-chloro-1H-benzo[d]imidazole with 2-aminopyridine under reflux conditions in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The chloro group in the target compound enhances electrophilicity compared to dimethylamino (electron-donating) in 3a .
- Heterocycle Choice : Pyrimidine in L23 offers additional hydrogen-bonding sites versus pyridine in the target compound .
- Halogen Diversity : Fluorine in LY2784544 improves metabolic stability compared to chlorine, albeit with steric trade-offs .
Physicochemical Properties
- Molecular Weight : The target compound (244.68 g/mol) is smaller than LY2784544 (469.94 g/mol), suggesting better membrane permeability .
Functional Group Impact on Bioactivity (Inferred)
While direct biological data for the target compound is unavailable, structural parallels suggest:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
